molecular formula C10H12NOP B13923159 7-(Dimethylphosphinyl)-1H-indole

7-(Dimethylphosphinyl)-1H-indole

Cat. No.: B13923159
M. Wt: 193.18 g/mol
InChI Key: LVYCXNGJZUHWSL-UHFFFAOYSA-N
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Description

7-(Dimethylphosphinyl)-1H-indole is a phosphorus-containing derivative of the indole scaffold, characterized by a dimethylphosphinyl group (-PO(CH₃)₂) at the 7-position. While direct data on this specific compound is absent in the literature surveyed, insights can be extrapolated from structurally related 7-substituted indoles. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The 7-position substitution often influences electronic, steric, and solubility properties, making it critical for tuning compound performance.

Properties

Molecular Formula

C10H12NOP

Molecular Weight

193.18 g/mol

IUPAC Name

7-dimethylphosphoryl-1H-indole

InChI

InChI=1S/C10H12NOP/c1-13(2,12)9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,1-2H3

InChI Key

LVYCXNGJZUHWSL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C1NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylphosphinyl)-1H-indole typically involves the reaction of indole with dimethylphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: On an industrial scale, the production of 7-(Dimethylphosphinyl)-1H-indole may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylphosphinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-(Dimethylphosphinyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 7-(Dimethylphosphinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Substituent Types and Key Properties

The following table summarizes key 7-substituted indoles, their molecular characteristics, synthesis yields, and applications based on available evidence:

Substituent Molecular Formula Molecular Weight Synthesis Yield Applications References
Chloro (7-Cl) C₈H₅ClN 151.59 N/A Pharmaceuticals, Agrochemicals
Phenyl (7-Ph) C₁₄H₁₁N 193.25 Up to 97% R&D, Organic synthesis
Thiophen-2-yl C₁₂H₉NS 199.27 6% Chemical intermediates
Furan-3-yl C₁₁H₉NO 171.19 58% Material science
Difluoromethyl (3-CF₂) C₉H₆ClF₂N 201.60 N/A Drug candidates
Nitro (7-NO₂) C₉H₆F₂N₂O₂ 212.16 N/A Specialty chemicals

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., phenyl) reduce aqueous solubility, while polar groups (e.g., nitro, phosphinyl) may enhance it.
  • Stability : Electron-withdrawing groups (e.g., nitro, chloro) increase thermal and oxidative stability, whereas electron-donating groups (e.g., methyl) may lower it.

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